
2-Ethylhexylzinc bromide
Übersicht
Beschreibung
2-Ethylhexylzinc bromide is an organozinc compound with the molecular formula C8H17BrZn. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethylhexylzinc bromide can be synthesized through the reaction of 2-ethylhexyl bromide with zinc in the presence of a suitable ligand and solvent. One common method involves the use of ethylmagnesium iodide and copper(I) iodide in diethyl ether. The reaction mixture is heated at 35°C for 48 hours with stirring, followed by decantation and washing with diethyl ether .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylhexylzinc bromide undergoes various types of reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It is often used in cross-coupling reactions, such as Negishi coupling, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves electrophiles such as alkyl halides or acyl chlorides under mild conditions.
Coupling Reactions: Often requires palladium or nickel catalysts and can be performed under inert atmospheres to prevent oxidation.
Major Products Formed: The major products formed from reactions involving this compound are typically organozinc intermediates or final organic compounds with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
2-Ethylhexylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of advanced materials and polymers.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Acts as a reagent in catalytic processes to enhance reaction efficiency and selectivity.
Wirkmechanismus
The mechanism by which 2-ethylhexylzinc bromide exerts its effects involves the formation of organozinc intermediates that can undergo further reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process is facilitated by the presence of suitable ligands and solvents that stabilize the reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
- 2-Ethylhexylmagnesium bromide
- 2-Cyanoethylzinc bromide
- 2-Thienylzinc bromide
- 2-Thiazolylzinc bromide
Comparison: 2-Ethylhexylzinc bromide is unique in its ability to form stable organozinc intermediates, making it particularly useful in cross-coupling reactions. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various synthetic applications .
Eigenschaften
IUPAC Name |
bromozinc(1+);3-methanidylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.BrH.Zn/c1-4-6-7-8(3)5-2;;/h8H,3-7H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAJHFPNMGKTEF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC([CH2-])CC.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



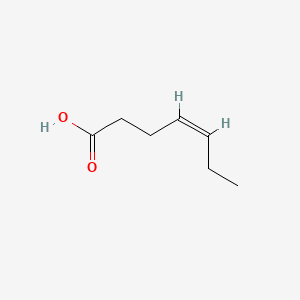
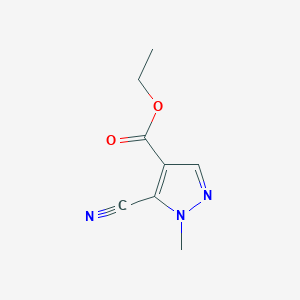
![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1598786.png)
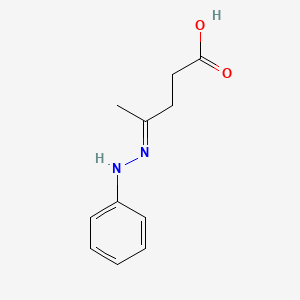
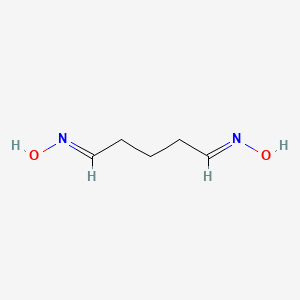
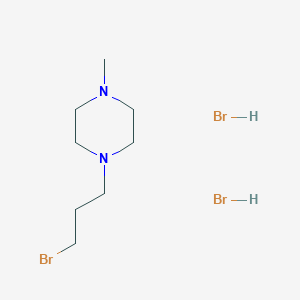
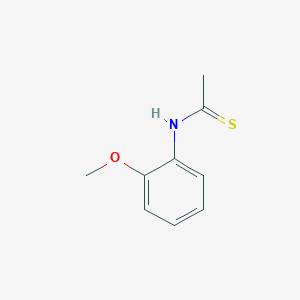
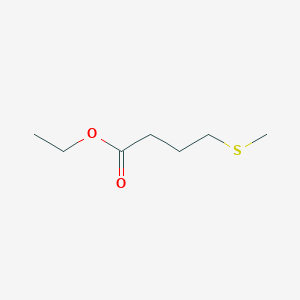

![4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B1598800.png)


